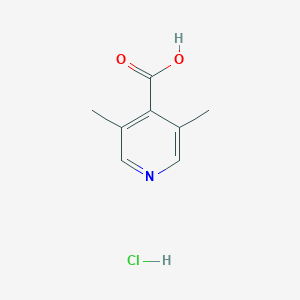

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

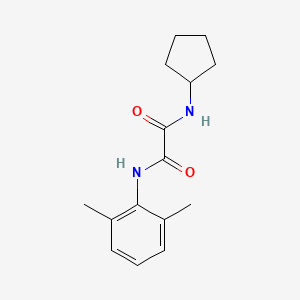

3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-Dimethylisonicotinic acid, is a chemical compound with the CAS Number: 544703-96-0 . It has a molecular weight of 151.16 and its IUPAC name is 3,5-dimethylisonicotinic acid .

Molecular Structure Analysis

The InChI code for 3,5-Dimethylpyridine-4-carboxylic acid is1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dimethylpyridine-4-carboxylic acid are not detailed in the search results. Pyridine derivatives are known to participate in a variety of chemical reactions, but the specifics would depend on the reaction conditions and the other reactants involved .Physical And Chemical Properties Analysis

3,5-Dimethylpyridine-4-carboxylic acid is a powder at room temperature . It has a predicted boiling point of 387.9±37.0 °C and a predicted density of 1.183±0.06 g/cm3 . The compound’s pKa is predicted to be 0.48±0.37 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrano[3,2-b]pyranone Derivatives

3,5-Dimethylpyridine-4-carboxylic acid has been used as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives . This process involves a one-pot synthesis from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Fabrication of Organic-Inorganic Hybrid Heterogeneous Catalyst

The compound can be functionalized to Fe3O4 nanoparticles to create an organic-inorganic hybrid heterogeneous catalyst . This catalyst has been used in organic synthesis due to its high surface-to-volume ratio .

Environmental Applications

The catalyst created from 3,5-Dimethylpyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles can be separated using an external magnet . This makes it a potential candidate for environmental applications where easy separation of catalysts is required .

Biocompatibility and Biodegradability

Functional organic materials grafted to Fe3O4 nanoparticles using 3,5-Dimethylpyridine-4-carboxylic acid have shown good biocompatibility and biodegradability . This opens up potential applications in biotechnology .

Drug Design and Discovery

While not directly related to 3,5-Dimethylpyridine-4-carboxylic acid, multi-component reactions (MCRs) like the one used in the synthesis of pyrano[3,2-b]pyranone derivatives are valuable in organic and medicinal chemistry . They can be used for drug design and drug discovery due to their simplicity, efficiency, and high selectivity .

Synthesis of Bioactive and Complex Molecules

The methodology used in the synthesis of pyrano[3,2-b]pyranone derivatives can also be applied to the synthesis of other bioactive and complex molecules . This is because the methodology is facile, fast, and efficient with minimal workup .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3,5-dimethylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKATUNWFHNASIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylpyridine-4-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)